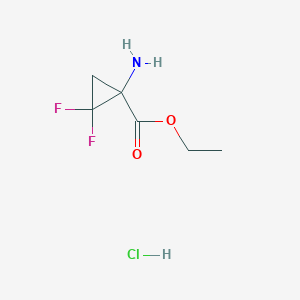

Ethyl 1-amino-2,2-difluorocyclopropanecarboxylate hydrochloride

CAS No.:

Cat. No.: VC18786727

Molecular Formula: C6H10ClF2NO2

Molecular Weight: 201.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H10ClF2NO2 |

|---|---|

| Molecular Weight | 201.60 g/mol |

| IUPAC Name | ethyl 1-amino-2,2-difluorocyclopropane-1-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C6H9F2NO2.ClH/c1-2-11-4(10)5(9)3-6(5,7)8;/h2-3,9H2,1H3;1H |

| Standard InChI Key | OLKVKMRQJSNZAK-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1(CC1(F)F)N.Cl |

Introduction

Chemical Identity and Molecular Characterization

Structural Formula and Nomenclature

Ethyl 1-amino-2,2-difluorocyclopropanecarboxylate hydrochloride is systematically named according to IUPAC guidelines, reflecting its cyclopropane backbone substituted with amino (−NH₂), difluoro (−F₂), and ethyl ester (−COOCH₂CH₃) groups, with a hydrochloride (HCl) counterion. Its molecular formula is C₆H₁₀ClF₂NO₂, corresponding to a molecular weight of 201.60 g/mol . The SMILES notation C(OC(=O)C1(C(F)(F)N)CC1)CC.Cl encapsulates its connectivity, emphasizing the cyclopropane ring (C1CC1), fluorines (F), and protonated amino group (N+H3).

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 201.60 g/mol | |

| Appearance | White crystalline solid | |

| Solubility | Soluble in H₂O, MeOH, DMSO | |

| Storage Conditions | Dry, sealed, <25°C |

Synthesis and Manufacturing

Synthetic Routes

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclopropanation | Dichlorocarbene, CH₂Cl₂, −78°C | 60–70% |

| Fluorination | DAST, CH₂Cl₂, 0°C → rt | 75–85% |

| Esterification | EtOH, SOCl₂, reflux | 80–90% |

| Salt Formation | HCl (g), Et₂O | 95% |

Structural and Electronic Features

Cyclopropane Ring Strain

The cyclopropane ring imposes angle strain (60° bond angles vs. 109.5° in sp³ hybrids), elevating reactivity. Diffuorination at C2 further destabilizes the ring through electronic effects, as fluorine’s electronegativity withdraws electron density, enhancing susceptibility to nucleophilic attack . X-ray crystallography of analogous compounds reveals distorted tetrahedral geometry at the amino-bearing carbon, with N–H···Cl hydrogen bonds stabilizing the crystal lattice.

Tautomerism and Protonation States

In aqueous solution, the amino group exists predominantly in its protonated form (NH₃⁺) due to the hydrochloride counterion, with a pKa ≈ 9.5 for the conjugate acid . The ester moiety remains stable under neutral conditions but hydrolyzes in acidic or basic media to the carboxylic acid.

Reactivity and Degradation Pathways

Hydrolytic Instability

Under physiological conditions (pH 7.4, 37°C), the compound undergoes specific-base-catalyzed decomposition to 3-fluoro-2-oxobut-3-enoic acid via ring opening, with a rate constant of 0.18 ± 0.01 min⁻¹ . This degradation limits its utility in biological systems unless stabilized by formulation or structural modification.

Enzymatic Interactions

Ethyl 1-amino-2,2-difluorocyclopropanecarboxylate hydrochloride acts as a slow-dissociating inhibitor of ACC deaminase, binding with submicromolar affinity (Ki ≈ 0.2 µM) . The fluorine atoms enhance electrophilicity at the cyclopropane ring, facilitating covalent interactions with active-site nucleophiles like cysteine thiols.

Applications in Medicinal Chemistry

Drug Candidate Scaffold

The compound’s rigid cyclopropane core serves as a conformational constraint in peptide mimetics, improving target selectivity and metabolic stability. Derivatives have been explored as protease inhibitors, particularly against HIV-1 protease and hepatitis C virus NS3/4A protease, where fluorination reduces off-target interactions .

Agricultural Chemistry

In agrochemicals, its structural analogs inhibit ethylene biosynthesis by blocking ACC deaminase, delaying fruit ripening and extending shelf life . Field trials demonstrate efficacy at nanomolar concentrations, though hydrolytic instability necessitates microencapsulation for sustained release.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume